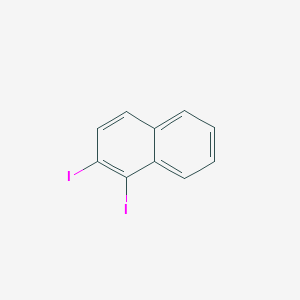
1,2-Diiodo-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-naphthalene is an organic compound with the molecular formula C10H6I2 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 2 positions are replaced by iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diiodo-naphthalene can be synthesized through the iodination of naphthalene. One common method involves the use of molecular iodine (I2) in the presence of an oxidizing agent. The reaction typically takes place in a solvent such as acetic acid or ethanol. The process involves the electrophilic substitution of hydrogen atoms in naphthalene with iodine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of naphthalene or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution can produce various iodinated naphthalene derivatives.
Scientific Research Applications
1,2-Diiodo-naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-naphthalene involves its interaction with molecular targets through its iodine atoms. The compound can participate in various chemical reactions, leading to the formation of new products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodo-naphthalene: Another iodinated derivative of naphthalene with iodine atoms at the 1 and 4 positions.
1,2-Dibromo-naphthalene: A similar compound where bromine atoms replace the iodine atoms.
1,2-Dichloro-naphthalene: A derivative with chlorine atoms instead of iodine.
Uniqueness
1,2-Diiodo-naphthalene is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its brominated or chlorinated counterparts. The iodine atoms also enhance the compound’s ability to participate in specific types of chemical reactions, making it valuable in various applications.
Properties
Molecular Formula |
C10H6I2 |
|---|---|
Molecular Weight |
379.96 g/mol |
IUPAC Name |
1,2-diiodonaphthalene |
InChI |
InChI=1S/C10H6I2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
InChI Key |
UYHYZAYIQAVJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


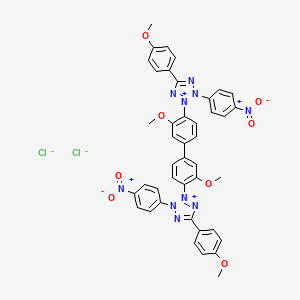
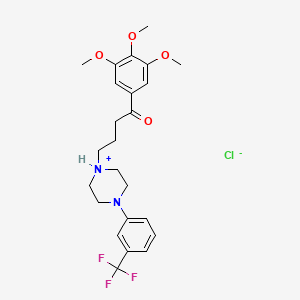
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
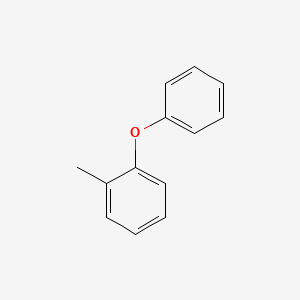

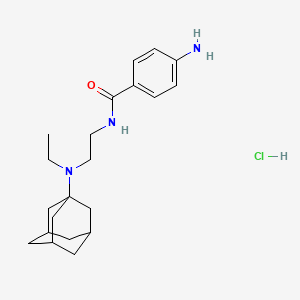
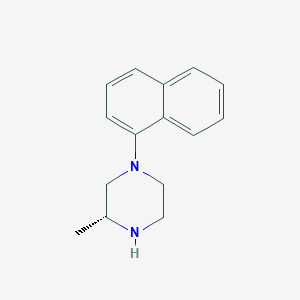
![1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)
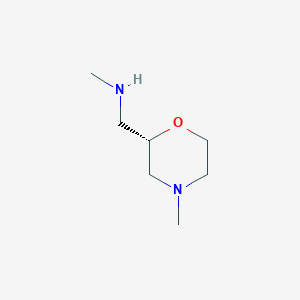
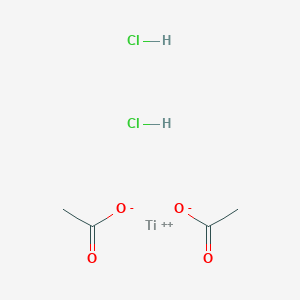

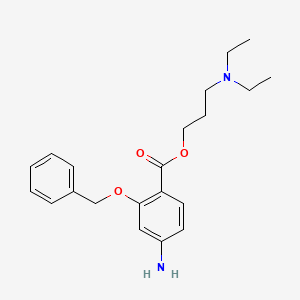
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)
![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)
